1-(4-Iodobutyl)-3-methylbenzene
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Overview
Description
1-(4-Iodobutyl)-3-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a methyl group and a 4-iodobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Iodobutyl)-3-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of 3-methylbenzene (toluene) with 4-iodobutyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Iodobutyl)-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to 1-(4-butyl)-3-methylbenzene using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: 1-(4-Azidobutyl)-3-methylbenzene, 1-(4-Thiobutyl)-3-methylbenzene.
Oxidation: 1-(4-Iodobutyl)-3-methylbenzoic acid.
Reduction: 1-(4-Butyl)-3-methylbenzene.
Scientific Research Applications
1-(4-Iodobutyl)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzene derivatives.
Biology: Employed in the study of biological systems where iodinated compounds are used as radiolabels for imaging and tracing experiments.
Medicine: Potential use in the development of radiopharmaceuticals for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(4-Iodobutyl)-3-methylbenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the iodine atom is displaced by a nucleophile through an S_N2 mechanism. In oxidation reactions, the methyl group is converted to a carboxylic acid or aldehyde via intermediate formation of an alcohol. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.
Comparison with Similar Compounds
1-(4-Bromobutyl)-3-methylbenzene: Similar structure but with a bromine atom instead of iodine. It undergoes similar substitution reactions but with different reactivity.
1-(4-Chlorobutyl)-3-methylbenzene: Contains a chlorine atom, leading to different reactivity and reaction conditions.
1-(4-Butyl)-3-methylbenzene: Lacks the halogen atom, resulting in different chemical properties and reactivity.
Uniqueness: 1-(4-Iodobutyl)-3-methylbenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for specific types of chemical transformations. The iodine atom’s larger size and higher polarizability compared to bromine and chlorine make it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H15I |
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Molecular Weight |
274.14 g/mol |
IUPAC Name |
1-(4-iodobutyl)-3-methylbenzene |
InChI |
InChI=1S/C11H15I/c1-10-5-4-7-11(9-10)6-2-3-8-12/h4-5,7,9H,2-3,6,8H2,1H3 |
InChI Key |
KQCAELYBBCOPBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCCCI |
Origin of Product |
United States |
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